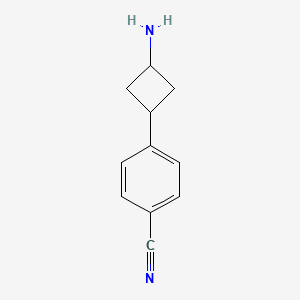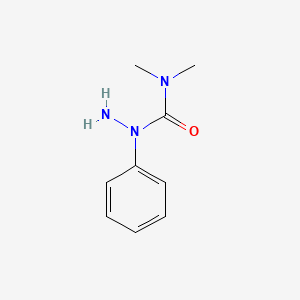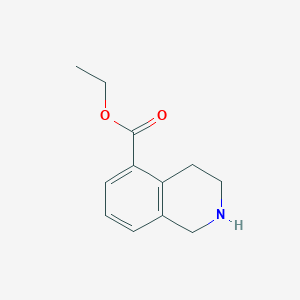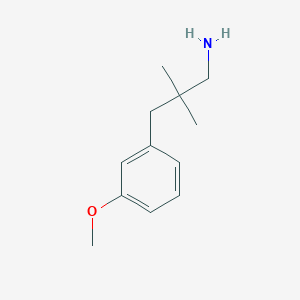
1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethyl groups and a trifluoroethylamine moiety
Métodos De Preparación
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Trifluoroethylamine Group: The final step involves the reaction of the dimethyl-substituted pyrazole with 2,2,2-trifluoroethylamine under suitable conditions to yield the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Análisis De Reacciones Químicas
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroethylamine group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethylamine group can form strong hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine can be compared with other similar compounds such as:
1-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine: This compound lacks the trifluoroethylamine group, which may result in different biological activities and chemical reactivity.
1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-pyrrolidinedione: This compound contains a pyrrolidinedione moiety instead of the trifluoroethylamine group, leading to different applications and properties.
The uniqueness of this compound lies in its combination of the pyrazole ring with the trifluoroethylamine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10F3N3 |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
1-(2,5-dimethylpyrazol-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H10F3N3/c1-4-3-5(13(2)12-4)6(11)7(8,9)10/h3,6H,11H2,1-2H3 |
Clave InChI |
UNACZUHPKCCYDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C(C(F)(F)F)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)
![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
![Spiro[2.4]heptan-4-ylmethanamine](/img/structure/B15316953.png)





![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
